molecular formula C18H22N4O2 B2840024 N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide CAS No. 1258757-59-3

N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide

Cat. No.: B2840024
CAS No.: 1258757-59-3
M. Wt: 326.4
InChI Key: XHDZWOIDHJVPMF-UHFFFAOYSA-N
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Description

N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a complex organic compound that features a quinazolinone core structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both cyano and amide functional groups, along with the quinazolinone moiety, suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-oxo-3,4-dihydroquinazoline and 1-cyano-1,3-dimethylbutylamine.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide would involve:

    Large-scale reactors: To handle the bulk quantities of reactants.

    Optimized reaction conditions: Including temperature control, solvent selection, and reaction time to maximize yield and purity.

    Automated purification systems: Such as high-performance liquid chromatography (HPLC) for efficient separation and purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing agents: Including lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

    Oxidation products: Quinazoline derivatives with altered electronic properties.

    Reduction products: Amino derivatives with potential biological activity.

    Substitution products: Various substituted amides and nitriles.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known bioactive molecules.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

    Anticancer Activity: Preliminary studies suggest it may exhibit anticancer properties by interfering with cell proliferation pathways.

Industry

    Material Science:

    Agriculture: Possible use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism by which N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide exerts its effects involves:

    Molecular Targets: Likely targets include enzymes and receptors involved in critical biological pathways.

    Pathways Involved: The compound may interfere with signaling pathways, such as those regulating cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Cyano-Substituted Amides: Compounds with cyano and amide groups but different core structures.

Uniqueness

    Structural Complexity: The combination of a quinazolinone core with cyano and amide groups makes it unique.

    Biological Activity: Its specific functional groups may confer unique biological activities not seen in similar compounds.

Conclusion

N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a compound of significant interest due to its potential applications in various fields. Its unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable target for further research and development.

Properties

IUPAC Name

N-(2-cyano-4-methylpentan-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13(2)10-18(3,11-19)21-16(23)8-9-22-12-20-15-7-5-4-6-14(15)17(22)24/h4-7,12-13H,8-10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDZWOIDHJVPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C#N)NC(=O)CCN1C=NC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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